4-(1-Morpholinoethyl)aniline
Overview
Description
4-(1-Morpholinoethyl)aniline is an organic compound characterized by a morpholine ring attached to an ethyl group, which is further connected to an aniline moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 4-ethylaniline with morpholine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another method is the nucleophilic substitution of 4-nitroethylaniline with morpholine, followed by reduction of the nitro group to an amine.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and pressure are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can be oxidized to form various derivatives, including quinones and imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or amide derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like bromine and nitric acid are used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, imines, and nitro derivatives.
Reduction Products: Amines and amides.
Substitution Products: Bromo- and nitro-substituted derivatives.
Scientific Research Applications
4-(1-Morpholinoethyl)aniline is utilized in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is employed as a catalyst and intermediate in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(1-Morpholinoethyl)aniline exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-(2-Morpholinoethyl)aniline: Similar structure with a different position of the ethyl group.
N-Morpholinomethyl aniline: A morpholine ring attached directly to the aniline nitrogen.
Uniqueness:
Reactivity: 4-(1-Morpholinoethyl)aniline exhibits unique reactivity patterns due to the positioning of the morpholine ring, which influences its electronic properties and steric hindrance.
This compound stands out for its versatility and potential applications across various scientific and industrial domains. Its unique structure and reactivity make it a valuable tool in research and development.
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Properties
IUPAC Name |
4-(1-morpholin-4-ylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(14-6-8-15-9-7-14)11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNACZCVKXGKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679053 | |
Record name | 4-[1-(Morpholin-4-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700804-06-4 | |
Record name | 4-[1-(Morpholin-4-yl)ethyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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